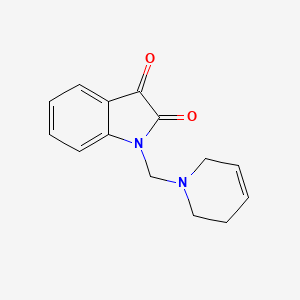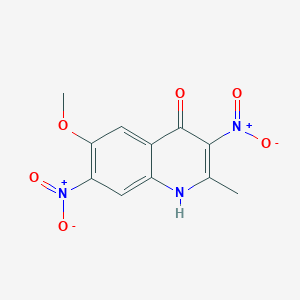![molecular formula C18H21ClO3 B4965532 1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene](/img/structure/B4965532.png)
1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene, commonly known as SR9009, is a synthetic compound that has gained significant attention in the field of scientific research. It belongs to a class of compounds known as Rev-Erb agonists, which are known for their potential to regulate the body's circadian rhythm and metabolism. In recent years, SR9009 has become a popular research tool due to its ability to influence various biological processes, making it a promising avenue for future research.
Wirkmechanismus
SR9009 works by binding to and activating the Rev-Erb protein, which plays a critical role in regulating the body's circadian rhythm and metabolism. When activated, Rev-Erb can increase the expression of genes involved in energy metabolism, leading to increased energy expenditure and improved metabolic function. Additionally, SR9009 has been shown to increase the production of mitochondria, which are responsible for producing energy in cells.
Biochemical and Physiological Effects:
SR9009 has been shown to have a variety of biochemical and physiological effects on the body. Animal studies have demonstrated that SR9009 can improve endurance, increase energy expenditure, and reduce body fat. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity, making it a potential treatment option for diabetes and other metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using SR9009 in scientific research is its ability to regulate the circadian rhythm and metabolism, making it a valuable tool for investigating various biological processes. Additionally, SR9009 has been shown to be well-tolerated in animal models, with few adverse effects reported. However, one limitation of using SR9009 in lab experiments is its relatively short half-life, which can make dosing and administration challenging.
Zukünftige Richtungen
There are several potential avenues for future research involving SR9009. One area of interest is its potential as a treatment for metabolic disorders, such as obesity and diabetes. Additionally, SR9009 may have applications in the treatment of cardiovascular disease, as it has been shown to improve lipid metabolism and reduce inflammation. Future research may also investigate the potential of SR9009 as a performance-enhancing drug, as it has been shown to improve endurance and energy metabolism in animal models. Finally, further research is needed to fully understand the long-term effects of SR9009 on human health and to determine its safety and efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of SR9009 is a complex process that requires specialized equipment and expertise. The most common method of synthesis involves the use of a palladium-catalyzed coupling reaction between a chlorophenoxybutanol and a methoxy-methylbenzene. This reaction produces SR9009 in high yields and purity, making it an efficient method for large-scale production.
Wissenschaftliche Forschungsanwendungen
SR9009 has shown significant potential as a research tool for a variety of scientific applications. It has been shown to regulate the circadian rhythm, improve metabolic function, and increase endurance in animal models. Additionally, SR9009 has been investigated for its potential to treat various diseases, including obesity, diabetes, and cardiovascular disease.
Eigenschaften
IUPAC Name |
1-[4-(3-chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO3/c1-14-8-9-17(18(12-14)20-2)22-11-4-3-10-21-16-7-5-6-15(19)13-16/h5-9,12-13H,3-4,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUZZUQPHHUWXBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=CC(=CC=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-Chlorophenoxy)butoxy]-2-methoxy-4-methylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B4965451.png)

![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4965464.png)
![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl diethyldithiocarbamate](/img/structure/B4965471.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(trifluoromethyl)benzoyl]-3-piperidinamine](/img/structure/B4965476.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B4965482.png)
![6-bromo-3-{5-[(2-ethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B4965490.png)
![(3R*,4R*)-1-[2-(2-furyl)benzyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B4965502.png)



![1-(4-chlorobenzyl)-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4965540.png)
![1-(2-chloro-4-fluorobenzyl)-N-methyl-N-[(5-phenyl-1H-pyrazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4965548.png)
![2,3-dichloro-N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4965564.png)